Chlorouvedalin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

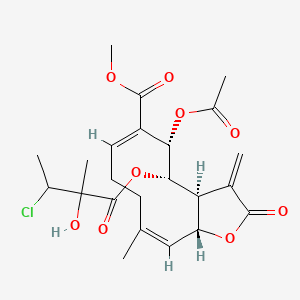

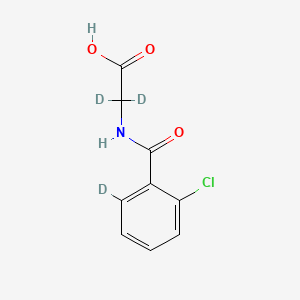

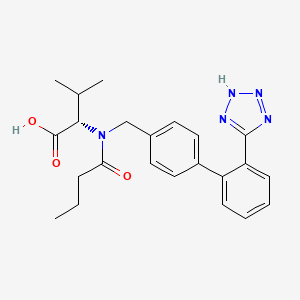

Chlorouvedalin is a compound with the molecular formula C23H29ClO9 and a molecular weight of 484.93 g/mol . It is a type of sesquiterpenoid and is derived from the herbs of Smallanthus sonchifolius .

Physical And Chemical Properties Analysis

It can be dissolved in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .

科学的研究の応用

Antiviral Research Chloroquine, a compound related to Chlorouvedalin, has been investigated for its potential benefits in treating patients infected with novel coronaviruses like SARS-CoV-2. This research suggests the importance of considering chloroquine's antiviral properties in light of past experiments in antiviral research (Touret & de Lamballerie, 2020).

Chemopreventive Properties Chlorophyllin, chemically related to Chlorouvedalin, has been studied for its ability to inhibit DNA binding of carcinogens like aflatoxin B1 (AFB1) and its anti-mutagenic activity. This includes reducing carcinogen-DNA binding in the liver, suggesting potential in inhibiting hepatocarcinogenesis (Dashwood, Breinholt & Bailey, 1991).

Cancer Chemoprevention Chlorophyllin's effectiveness in inhibiting DNA adduct formation and tumor formation in various animal models, particularly in the context of environmental hydrocarbons like dibenzo[a,l]pyrene (DBP), highlights its potential as a cancer chemopreventive agent (Pratt et al., 2006).

Antimutagenic and Antineoplastic Activities Chlorophyllin's wide biological activity and pharmacological effects, including its unique antimutagenic and antineoplastic activities, have become a focus of research. Its clinical application potential in these areas has been reviewed (Zeng En-quan, 2010).

Cancer Therapeutic Effects Studies on Chlorophyllin's cancer therapeutic effects, such as its ability to induce S-phase arrest in colon cancer cells, demonstrate its potential as a cancer treatment agent. This includes inhibiting DNA synthesis and ribonucleotide reductase, crucial for DNA repair and synthesis (Chimploy et al., 2009).

Inhibition of Carcinogenesis Chlorophyllin's inhibitory effects on mutagenesis and carcinogenesis, like those induced by 7,12-dimethylbenz[a]anthracene (DMBA), highlight its role in chemoprevention. It has been found to suppress tumor promotion and progression in mouse skin models (Chung et al., 1999).

Anticarcinogenic Properties of Chlorophylls The anticarcinogenic activity of chlorophylls, including chlorophyllin, has been explored in various models. These studies suggest a chemopreventive role for chlorophyllin against carcinogens in different organs, influenced by its interaction with carcinogens (Dashwood, 1997).

Photodynamic Therapy for Skin Diseases Chlorin derivatives, similar to Chlorouvedalin, have been investigated for their use as photosensitizers in photodynamic therapy, treating major skin diseases. This research has cataloged papers that used these derivatives in various skin condition treatments (de Annunzio et al., 2019).

Enzyme Inhibition and Molecular Complex Formation Studies on chlorophyllin, related to Chlorouvedalin, have looked at its ability to inhibit enzyme activity and form molecular complexes, thereby influencing the binding of carcinogens like IQ to DNA. This suggests a mechanism of action involving enzyme inhibition and molecular complex formation (Dashwood & Guo, 1992).

Safety and Hazards

特性

IUPAC Name |

methyl (3aS,4S,5S,6E,10Z,11aR)-5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClO9/c1-11-8-7-9-15(21(27)30-6)18(31-14(4)25)19(33-22(28)23(5,29)13(3)24)17-12(2)20(26)32-16(17)10-11/h9-10,13,16-19,29H,2,7-8H2,1,3-6H3/b11-10-,15-9+/t13?,16-,17+,18+,19+,23?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXRLMULBZGQJI-VXIIXAFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(C(C(=CCC1)C(=O)OC)OC(=O)C)OC(=O)C(C)(C(C)Cl)O)C(=C)C(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C/[C@@H]2[C@@H]([C@@H]([C@H](/C(=C\CC1)/C(=O)OC)OC(=O)C)OC(=O)C(C)(C(C)Cl)O)C(=C)C(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chlorouvedalin | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol](/img/structure/B587145.png)

![9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B587153.png)

![7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B587158.png)